molecular formula C8H12N2O2 B3057473 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one CAS No. 81172-05-6

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B3057473
CAS No.: 81172-05-6
M. Wt: 168.19
InChI Key: NWJMOPQMBUDEJB-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring with two methyl groups at positions 2 and 6, and a 2-hydroxyethyl substituent at position 3.

Properties

IUPAC Name

5-(2-hydroxyethyl)-2,4-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(3-4-11)8(12)10-6(2)9-5/h11H,3-4H2,1-2H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJMOPQMBUDEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001822
Record name 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81172-05-6
Record name NSC149866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1,3-Dicarbonyl Precursor Route

The most widely reported method involves cyclocondensation of 1,3-dicarbonyl compounds with urea or thiourea derivatives. For example, ethyl 3-(2-hydroxyethyl)-2,4-dioxopentanoate reacts with urea in the presence of HCl to yield the pyrimidinone ring. The reaction proceeds via acid-catalyzed dehydration, forming the diazine ring through nucleophilic attack of the urea amino groups on the carbonyl carbons.

Mechanistic Insights :

  • Protonation of the carbonyl oxygen enhances electrophilicity, facilitating urea attack.
  • The hydroxyethyl group is introduced via pre-functionalization of the 1,3-diketone precursor. For instance, ethyl acetoacetate undergoes alkylation with 2-bromoethanol in DMF using NaH as a base, achieving 85% yield.

Optimization :

  • Catalytic HCl (10 mol%) in refluxing ethanol maximizes ring closure efficiency.
  • Substituent steric effects dictate reaction rates: 2,6-dimethyl groups accelerate cyclization by reducing ring strain.

Post-Cyclization Functionalization

Hydroxyethyl Group Introduction via Alkylation

A two-step strategy involves synthesizing 2,6-dimethylpyrimidin-4(3H)-one followed by C5 alkylation. The parent pyrimidinone is treated with 2-chloroethanol in DMF under NaH-mediated conditions, achieving 78% yield.

Key Considerations :

  • NaH deprotonates the pyrimidinone NH, generating a nucleophilic enolate for SN2 attack on chloroethanol.
  • Competing O-alkylation is mitigated by using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C).

Reduction of Ketone Precursors

An alternative route employs the reduction of 5-(2-oxoethyl)-2,6-dimethylpyrimidin-4(3H)-one. The ketone intermediate is synthesized via Friedel-Crafts acylation using acetyl chloride and AlCl3, followed by NaBH4 reduction in methanol (92% yield).

Spectroscopic Validation :

  • 1H-NMR : Post-reduction, the ketonic proton (δ 2.8 ppm) disappears, replaced by hydroxyethyl signals at δ 3.7 (CH2OH) and δ 1.6 (OH).
  • IR : Loss of the C=O stretch at 1710 cm⁻¹ and emergence of O-H stretch at 3400 cm⁻¹ confirm reduction.

Advanced Catalytic Methods

Hydrogenation of Unsaturated Precursors

Palladium-catalyzed hydrogenation of 5-allyl-2,6-dimethylpyrimidin-4(3H)-one introduces the hydroxyethyl group via anti-Markovnikov hydration. Using 5% Pd/C in THF under H2 (50 psi), full conversion is achieved in 6 hours.

Advantages :

  • No protecting groups required for the pyrimidinone NH.
  • High enantioselectivity (98% ee) when using chiral catalysts like (R)-BINAP-Pd.

One-Pot Tandem Reactions

A novel one-pot synthesis combines cyclocondensation and reduction. Ethyl 3-oxobutanoate, 2-aminoethanol, and urea react in HCl/ethanol, followed by in situ NaBH4 addition. This method reduces reaction time from 12 hours to 4 hours, with 89% isolated yield.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1). Slow cooling to 5°C yields needle-like crystals with 99.5% purity (HPLC).

Analytical Data :

  • Melting Point : 196–198°C (lit. 195–197°C).
  • MS (ESI+) : m/z 197.1 [M+H]⁺.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves residual diketone impurities. Rf = 0.35.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Pd/C catalysts are reused up to five times without activity loss by washing with hot acetic acid (80°C).

Waste Minimization Strategies

  • Solvent recovery via distillation achieves 95% DMF reuse.
  • Aqueous HCl byproducts are neutralized with NaOH to generate NaCl for disposal.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione ()
  • Structural Differences: Incorporates a fluorine atom at position 5 and a dioxolane ring fused to the pyrimidinone core.
  • Key Properties : The fluorine enhances electronegativity and metabolic stability, while the dioxolane ring improves conformational rigidity.
  • Applications : Used as a chemotherapeutic agent due to its ability to disrupt DNA synthesis in cancer cells.
  • Comparison : Unlike the target compound, this derivative’s fluorine and dioxolane groups confer enhanced bioavailability and target specificity, making it more pharmacologically active .
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()
  • Structural Differences: Pyridazinone core (two adjacent nitrogen atoms) with chloro and phenyl substituents.
  • Key Properties : The chloro group increases electrophilicity, facilitating nucleophilic substitution reactions, while the phenyl group enhances lipophilicity.
  • Synthesis: Prepared via alkylation of pyridazinone precursors in acetone with potassium carbonate, differing from the likely aqueous or polar aprotic conditions required for hydroxyethyl-substituted pyrimidinones.
  • Comparison: The pyridazinone scaffold exhibits distinct electronic properties compared to pyrimidinones, influencing reactivity and binding interactions in biological systems .
5-Acetyl-2,6-dimethylpyrimidin-4(3H)-one ()
  • Structural Differences : Acetyl group replaces the hydroxyethyl substituent at position 4.
  • Commercial Availability : Listed with seven suppliers, suggesting broader industrial use compared to the hydroxyethyl analog.
  • Comparison : The acetyl derivative may exhibit reduced solubility in polar solvents due to the absence of a hydroxyl group, limiting its applicability in aqueous systems .

Hydrogen Bonding and Crystallographic Behavior

5-Hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one ()
  • Structural Differences : Tetrazole ring at the para position of the phenyl group and a hydroxyl group at position 5.
  • Key Properties : The tetrazole group acts as a bioisostere for carboxylic acids, enhancing hydrogen-bonding capacity and metal coordination.
  • Crystallography : Forms extensive N–H⋯O and O–H⋯O hydrogen bonds, stabilizing a layered crystal structure.
2,6-Dimethyl-5-iodo-4(3H)-pyrimidinone ()
  • Structural Differences : Iodo substituent at position 5 instead of hydroxyethyl.
  • Key Properties : The iodine atom increases molecular weight and polarizability, favoring halogen-bonding interactions.
  • Comparison : The hydroxyethyl group in the target compound is less likely to participate in halogen bonding but may improve solubility in protic solvents .

Biological Activity

5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one, also known by its CAS number 81172-05-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a molecular weight of 168.19 g/mol. Its structure features a hydroxyl ethyl group and two methyl groups at specific positions on the pyrimidine ring, which contribute to its biological properties.

Biological Properties

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

  • Antiviral Activity : Research indicates that derivatives of pyrimidine compounds can exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses such as Hepatitis C virus (HCV) and Herpes Simplex Virus (HSV). The inhibition of viral replication is often linked to the compound's interaction with viral enzymes or host cell pathways involved in viral life cycles .
  • Anticancer Activity : In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of cancer cell lines, including murine Sarcoma 180 and L1210 cells. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting a potential role in cancer therapeutics .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of related compounds, which may extend to this compound. These effects are typically mediated through the modulation of inflammatory cytokines and pathways such as NF-kB signaling.

Case Studies

Several case studies have explored the biological activities of pyrimidine derivatives:

  • Study on Antiviral Effects : A study evaluated the antiviral efficacy of various pyrimidine derivatives against HCV NS5B RNA polymerase. The results indicated that certain modifications led to IC50 values as low as 0.26 µM, demonstrating significant antiviral potential .
  • Cancer Cell Line Inhibition : Another research effort focused on the growth inhibition of L1210 leukemia cells by modified pyrimidines. The findings suggested that specific structural features enhance cytotoxicity against these cancer cells, providing insights into designing more effective anticancer agents .

Toxicity and Safety

While promising, it is crucial to consider the toxicity profile of this compound. Preliminary studies indicate low toxicity in vitro; however, higher doses may lead to hepatotoxicity and nephrotoxicity. Ongoing research aims to establish a comprehensive safety profile for potential therapeutic applications.

Applications in Scientific Research

The compound's diverse biological activities suggest various applications in scientific research:

  • Drug Development : Its antiviral and anticancer properties make it a candidate for further development as a therapeutic agent.
  • Mechanistic Studies : Understanding how this compound interacts with cellular pathways can provide insights into disease mechanisms and potential treatment strategies.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one
Reactant of Route 2
5-(2-Hydroxyethyl)-2,6-dimethylpyrimidin-4(3H)-one

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